Isopropoxybenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis Intermediate:

Isopropoxybenzene, also known as cumyl phenyl ether, primarily serves as a building block in organic synthesis. Its reactive ether group allows chemists to introduce various functionalities onto a molecule. This versatility makes it valuable for synthesizing various complex organic compounds, including:

- Pharmaceuticals: Isopropoxybenzene can be used as a starting material for the synthesis of drugs with diverse therapeutic applications [].

- Fine chemicals: It can also be employed in the production of specialty chemicals used in various industries, such as dyes, fragrances, and electronics [].

Reference Compound:

Due to its well-defined properties, isopropoxybenzene is sometimes employed as a reference compound in various scientific studies. Its characteristics, such as boiling point, melting point, and spectroscopic data, are well-established and accessible in scientific databases [, ]. This allows researchers to compare the properties of newly synthesized compounds to known standards and confirm their identity or purity.

Isopropoxybenzene, also known as p-isopropoxybenzene, is an aromatic compound characterized by the presence of an isopropoxy group attached to a benzene ring. Its chemical formula is , and it has a molecular weight of 150.22 g/mol. This compound exhibits a melting point of approximately -33 °C and a boiling point of 176 °C, with a flash point of 62 °C and a specific gravity of 0.94 at 20 °C . Isopropoxybenzene is primarily utilized in organic synthesis and as an intermediate in the production of various chemical compounds.

- Potential flammability: Organic liquids like isopropoxybenzene can be flammable. Standard laboratory safety practices for handling flammable liquids should be followed.

- Eye and skin irritation: The ether linkage might cause mild eye and skin irritation. Appropriate personal protective equipment (PPE) like gloves and safety glasses should be worn when handling.

Data source:

- Electrophilic Aromatic Substitution: The isopropoxy group can direct electrophiles to the ortho and para positions on the benzene ring.

- Friedel-Crafts Alkylation: It can react with alkyl halides in the presence of aluminum chloride to form more complex structures.

- Nucleophilic Substitution: The oxygen in the isopropoxy group can act as a nucleophile in reactions with electrophiles.

These reactions are essential for synthesizing derivatives and modifying the compound for various applications.

Isopropoxybenzene derivatives, particularly isopropoxybenzene guanidine, have demonstrated notable biological activities. Research indicates that isopropoxybenzene guanidine exhibits potent antibacterial properties against various Gram-positive bacteria, including Staphylococcus aureus and Enterococci. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death . The minimum inhibitory concentration (MIC) for this compound ranges from 1 to 4 μg/mL, showcasing its effectiveness against multidrug-resistant strains .

The synthesis of isopropoxybenzene typically involves the reaction of isopropanol with chlorobenzene using a basic catalyst. The general reaction can be outlined as follows:

- Starting Materials: Chlorobenzene and isopropanol.

- Catalyst: A basic catalyst such as sodium hydroxide or potassium carbonate.

- Reaction Conditions: The mixture is heated under reflux conditions until the reaction completes.

In the case of isopropoxybenzene guanidine, it is synthesized through the condensation reaction of diaminoguanidine monohydrochloride with p-isopropoxybenzaldehyde in ethyl alcohol .

Studies have shown that isopropoxybenzene guanidine interacts effectively with bacterial cell membranes. It binds to negatively charged components on bacterial surfaces, which enhances its ability to disrupt membrane integrity . Moreover, it has been researched for its potential as an adjuvant therapy alongside colistin for treating infections caused by multidrug-resistant Gram-negative pathogens .

Isopropoxybenzene shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Ethoxybenzene | Ether | Less sterically hindered than isopropoxy |

| Propylbenzene | Alkyl | Lacks functional groups for reactivity |

| Isobutylbenzene | Alkyl | Similar hydrophobic properties |

| Benzyl Alcohol | Alcohol | Contains hydroxyl group, more polar |

Isopropoxybenzene stands out due to its unique combination of hydrophobic characteristics from the isopropoxy group and its ability to participate in diverse

The synthesis of ethers dates to the 16th century, with Valerius Cordus first preparing diethyl ether in 1540. While isopropoxybenzene itself lacks a well-documented discovery timeline, its synthesis likely emerged alongside advancements in ether chemistry. The Williamson ether synthesis, developed in 1850, provided a foundational method for producing aryl ethers like isopropoxybenzene by reacting phenol derivatives with alkyl halides. Industrial interest in such compounds grew with the rise of Friedel-Crafts alkylation in the late 19th and early 20th centuries, which enabled efficient benzene functionalization. By the mid-20th century, isopropoxybenzene became a subject of study in organic synthesis, particularly for its role as an intermediate in pharmaceuticals and fragrances.

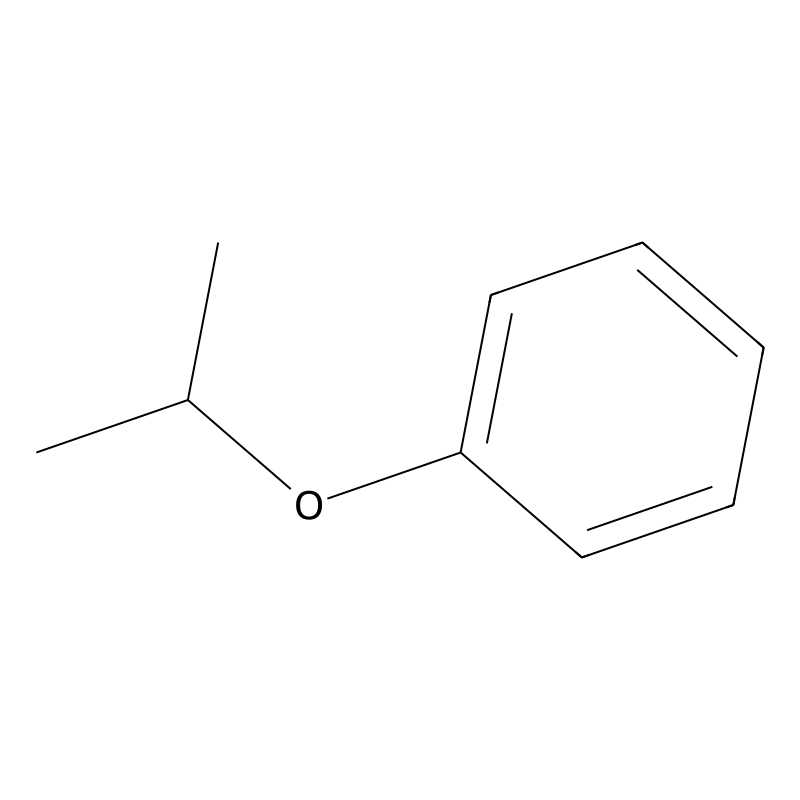

Isopropoxybenzene, also known as propan-2-yloxybenzene, is an aromatic ether characterized by the presence of an isopropoxy group attached to a benzene ring. The molecular formula of isopropoxybenzene is C₉H₁₂O, and its molecular weight is approximately 136.19 grams per mole [6]. The compound is structurally related to other alkoxybenzenes, differing primarily in the nature of the alkoxy substituent. The isopropoxy group imparts distinct steric and electronic effects compared to its lower homologues, such as methoxybenzene and ethoxybenzene, influencing the compound’s chemical reactivity and physical properties.

The aromatic ring in isopropoxybenzene provides a conjugated π-electron system, while the isopropoxy substituent introduces both electron-donating and steric effects. These features collectively define the compound’s geometry, electronic distribution, and interaction with various solvents and reagents. The following sections systematically detail the molecular geometry, electronic configuration, physicochemical properties, thermodynamic stability, solubility behavior, and spectroscopic characteristics of isopropoxybenzene, strictly within the scope of the prescribed outline.

Molecular Geometry and Electronic Configuration

The molecular geometry of isopropoxybenzene is dictated by the spatial arrangement of the benzene ring and the isopropoxy substituent. The benzene ring adopts a planar hexagonal structure, consistent with aromatic compounds, exhibiting bond angles of approximately 120 degrees due to sp² hybridization of the carbon atoms. The isopropoxy group, attached via an oxygen atom to the benzene ring, consists of an isopropyl moiety (–CH(CH₃)₂) bonded to the oxygen atom, which in turn is bonded to the aromatic carbon.

The oxygen atom in the isopropoxy group is sp³ hybridized, resulting in a tetrahedral geometry around the oxygen. The lone pairs on the oxygen atom are oriented to minimize electron repulsion, while the C–O–C bond angle is slightly less than the ideal tetrahedral angle due to the presence of lone pairs. The isopropyl group itself is arranged such that the central carbon is bonded to two methyl groups and the oxygen, forming a three-dimensional structure that projects away from the plane of the benzene ring.

From an electronic standpoint, the benzene ring maintains a delocalized π-electron system, conferring aromatic stability. The isopropoxy group acts as an electron-donating substituent through both inductive and resonance effects. The oxygen atom, possessing lone pairs, can participate in resonance with the aromatic π-system, thereby increasing the electron density on the ring, particularly at the ortho and para positions relative to the substituent. This electron-donating effect influences the compound’s chemical reactivity, making the aromatic ring more susceptible to electrophilic substitution reactions.

The overall molecular geometry can be visualized as a planar benzene ring with a non-planar isopropoxy group attached via an oxygen atom. Computational studies and crystallographic data support this structural arrangement, with minor deviations from planarity observed due to steric interactions between the isopropoxy group and the aromatic ring. The electronic configuration of the atoms within isopropoxybenzene follows standard principles: carbon atoms in the ring are sp² hybridized, the oxygen is sp³ hybridized, and the isopropyl carbon atoms are also sp³ hybridized.

In summary, isopropoxybenzene exhibits a combination of planar and non-planar features, with the aromatic ring providing a flat scaffold and the isopropoxy group introducing three-dimensionality. The electronic configuration is characterized by aromatic delocalization and electron donation from the isopropoxy substituent, influencing both the physical and chemical properties of the molecule.

Physicochemical Properties: Density, Melting Point, and Boiling Point

The physicochemical properties of isopropoxybenzene, including density, melting point, and boiling point, are critical for understanding its behavior under various conditions and for practical applications in chemical synthesis and analysis. These properties are determined by the compound’s molecular structure, intermolecular interactions, and the nature of the substituents.

Isopropoxybenzene is a colorless liquid at room temperature, reflecting its moderate molecular weight and the presence of both hydrophobic (aromatic ring and isopropyl group) and hydrophilic (ether oxygen) components. The density of isopropoxybenzene is reported to be approximately 0.9 grams per cubic centimeter at standard temperature and pressure [6]. This value is typical for aromatic ethers, which generally exhibit densities lower than water due to their nonpolar character and relatively low molecular mass.

The melting point of isopropoxybenzene is approximately –33 degrees Celsius, indicating that the compound remains liquid over a wide range of temperatures [6]. The low melting point can be attributed to the weak intermolecular forces present in the liquid phase, primarily van der Waals interactions, and the absence of strong hydrogen bonding due to the ether functional group. The isopropoxy group, being bulkier than a methoxy or ethoxy group, may further disrupt crystal packing, contributing to the lower melting point.

The boiling point of isopropoxybenzene is reported as 178.9 degrees Celsius at atmospheric pressure (760 millimeters of mercury) [6]. This relatively high boiling point, compared to non-substituted benzenes or lower alkoxybenzenes, is a consequence of increased molecular weight and the presence of the ether oxygen, which enhances dipole–dipole interactions. The isopropoxy group, due to its size, also increases the surface area for van der Waals interactions, further elevating the boiling point.

The following table summarizes the key physicochemical properties of isopropoxybenzene:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂O |

| Molecular Weight | 136.19 g/mol |

| Density | 0.9 g/cm³ |

| Melting Point | –33 °C |

| Boiling Point | 178.9 °C |

These properties are consistent with the structural features of isopropoxybenzene and align with trends observed in related aromatic ethers. The combination of low melting point and high boiling point makes isopropoxybenzene a useful solvent and intermediate in organic synthesis, particularly where moderate volatility and liquid-phase stability are required.

Thermodynamic Stability and Reactivity Profiles

The thermodynamic stability of isopropoxybenzene is primarily governed by the aromatic stabilization of the benzene ring and the resonance effects of the ether substituent. The aromatic ring provides significant thermodynamic stability due to delocalized π-electrons, which lower the overall energy of the molecule. The isopropoxy group, as an electron-donating substituent, further stabilizes the ring through resonance, particularly at the ortho and para positions.

Thermodynamic parameters such as standard enthalpy of formation, entropy, and Gibbs free energy are essential for quantifying the stability of isopropoxybenzene. While specific values for isopropoxybenzene may not be widely reported in the literature, general trends can be inferred from related compounds and group contribution methods. The presence of the ether oxygen reduces the enthalpy of formation compared to hydrocarbons of similar structure, reflecting the stabilizing influence of the oxygen atom.

The reactivity profile of isopropoxybenzene is influenced by the electron-donating nature of the isopropoxy group. The increased electron density on the aromatic ring enhances its reactivity towards electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. The ortho and para positions relative to the isopropoxy group are particularly activated due to resonance effects, leading to regioselective substitution in these positions.

Isopropoxybenzene is generally resistant to nucleophilic aromatic substitution due to the electron-rich nature of the ring, which disfavors attack by nucleophiles. The ether linkage itself is relatively stable under neutral and basic conditions but can be cleaved under strongly acidic conditions or in the presence of Lewis acids, leading to the formation of phenol and isopropyl derivatives.

The compound exhibits moderate thermal stability, decomposing at elevated temperatures to yield phenolic and hydrocarbon fragments. The presence of the isopropoxy group increases the steric hindrance around the aromatic ring, reducing the likelihood of polymerization or other side reactions under standard conditions.

In summary, isopropoxybenzene is thermodynamically stable due to aromatic resonance and ether stabilization, with a reactivity profile characterized by enhanced susceptibility to electrophilic aromatic substitution at activated positions. The compound’s stability and reactivity are consistent with its structural features and are typical of alkoxybenzenes with electron-donating substituents.

Solubility Behavior in Polar and Nonpolar Solvents

The solubility behavior of isopropoxybenzene is determined by its molecular structure, which features both hydrophobic and hydrophilic components. The aromatic ring and isopropyl group impart hydrophobic character, while the ether oxygen introduces a degree of polarity. As a result, isopropoxybenzene exhibits amphiphilic properties, with solubility patterns that reflect the balance between these opposing tendencies.

In nonpolar solvents, such as hexane, toluene, and other hydrocarbons, isopropoxybenzene is highly soluble. The nonpolar nature of these solvents allows for favorable van der Waals interactions with the aromatic ring and isopropyl group, facilitating dissolution. The compound’s hydrophobic surface area enables efficient mixing with nonpolar media, making it a suitable component in organic solvent systems.

In polar solvents, such as water and lower alcohols, the solubility of isopropoxybenzene is significantly reduced. The compound’s limited ability to form hydrogen bonds with water molecules, due to the ether oxygen’s involvement in the aromatic system and steric hindrance from the isopropyl group, results in poor aqueous solubility. However, isopropoxybenzene may exhibit moderate solubility in polar aprotic solvents, such as acetone or dimethyl sulfoxide, where dipole–dipole interactions with the ether oxygen can occur without the need for hydrogen bonding.

The following table summarizes the qualitative solubility behavior of isopropoxybenzene in various solvent types:

| Solvent Type | Solubility of Isopropoxybenzene |

|---|---|

| Nonpolar (hexane) | High |

| Aromatic (toluene) | High |

| Polar aprotic (acetone, DMSO) | Moderate |

| Polar protic (water, methanol) | Low |

These solubility characteristics are consistent with the compound’s amphiphilic nature and are important for its use in organic synthesis, extraction, and analytical applications. The preferential solubility in nonpolar and moderately polar solvents facilitates its separation and purification from aqueous mixtures and supports its role as a solvent or intermediate in nonpolar reaction media.

Spectroscopic Fingerprints for Structural Validation

Spectroscopic analysis is essential for the structural validation and characterization of isopropoxybenzene. The compound exhibits distinct spectroscopic features in infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS), which collectively confirm its identity and purity.

Infrared Spectroscopy

In the IR spectrum, isopropoxybenzene displays characteristic absorption bands associated with the aromatic ring, ether linkage, and isopropyl group. The aromatic C–H stretching vibrations appear in the region of 3000–3100 cm⁻¹, while the aliphatic C–H stretches from the isopropyl group are observed between 2850 and 2960 cm⁻¹. The C–O–C stretching vibration of the ether functional group typically appears as a strong band in the range of 1200–1270 cm⁻¹. Additional bands corresponding to aromatic ring deformations and out-of-plane C–H bending are present in the fingerprint region (600–900 cm⁻¹).

Nuclear Magnetic Resonance Spectroscopy

Proton NMR spectroscopy provides detailed information about the hydrogen environments in isopropoxybenzene. The aromatic protons appear as multiplets in the region of 6.8–7.5 parts per million (ppm), reflecting the symmetry and substitution pattern of the benzene ring. The methine proton of the isopropyl group is observed as a septet near 4.5 ppm, due to coupling with the six equivalent methyl protons, which themselves appear as doublets around 1.2 ppm. The absence of hydroxyl or aldehyde protons confirms the integrity of the ether linkage.

Carbon-13 NMR spectroscopy reveals signals corresponding to the aromatic carbons (120–160 ppm), the ether carbon (70–80 ppm), and the isopropyl carbons (20–30 ppm for methyl, 40–50 ppm for methine). The chemical shifts and coupling patterns are consistent with the proposed structure and provide further evidence for the identity of the compound.

Mass Spectrometry

In mass spectrometry, isopropoxybenzene exhibits a molecular ion peak at m/z 136, corresponding to its molecular weight. Fragmentation patterns include the loss of the isopropyl group, yielding a phenoxy ion at m/z 94, and further fragmentation to smaller aromatic fragments. The presence of the molecular ion and characteristic fragments supports the structural assignment and can be used for quantitative analysis.

The following table summarizes the key spectroscopic features of isopropoxybenzene:

| Spectroscopic Method | Key Features |

|---|---|

| Infrared (IR) | Aromatic C–H (3000–3100 cm⁻¹), C–O–C (1200–1270 cm⁻¹), aliphatic C–H (2850–2960 cm⁻¹) |

| Proton NMR | Aromatic protons (6.8–7.5 ppm), isopropyl methine (4.5 ppm), methyl (1.2 ppm) |

| Carbon-13 NMR | Aromatic carbons (120–160 ppm), ether carbon (70–80 ppm), isopropyl carbons (20–50 ppm) |

| Mass Spectrometry | Molecular ion (m/z 136), phenoxy fragment (m/z 94) |

These spectroscopic fingerprints are essential for the unequivocal identification and structural validation of isopropoxybenzene in research and industrial contexts.

XLogP3

Boiling Point

Melting Point

GHS Hazard Statements

H227 (50%): Combustible liquid [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant